tert-butyl (2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate
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Overview
Description
Tert-butyl (2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a triazole ring, and an aminophenyl group
Preparation Methods
The synthesis of tert-butyl (2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of the aminophenyl group: This step involves the reaction of the triazole intermediate with an aminophenyl derivative.
Attachment of the tert-butyl carbamate group: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Tert-butyl (2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl (2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Tert-butyl (2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (3-aminophenyl)carbamate: This compound lacks the triazole ring and has different chemical properties and applications.
This compound derivatives: These derivatives may have additional functional groups that modify their chemical and biological properties.
Properties
Molecular Formula |
C15H21N5O2 |
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Molecular Weight |
303.36 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(3-aminophenyl)triazol-1-yl]ethyl]carbamate |
InChI |
InChI=1S/C15H21N5O2/c1-15(2,3)22-14(21)17-7-8-20-10-13(18-19-20)11-5-4-6-12(16)9-11/h4-6,9-10H,7-8,16H2,1-3H3,(H,17,21) |
InChI Key |
SOCHQRNRIJYQEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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